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molecular formula C7H6Cl2N2O2 B8298617 2-Amino-4,6-dichloro-3-hydroxybenzamide

2-Amino-4,6-dichloro-3-hydroxybenzamide

Cat. No. B8298617
M. Wt: 221.04 g/mol
InChI Key: VWKCNPKVEJRMHT-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

Reduction of 4,6-dichloro-3-hydroxy-2-nitrobenzamide with tin (II) chloride hydrate according to the conditions as described in Step B gave 2-amino-4,6-dichloro-3-hydroxybenzamide as a beige solid (2.5 g, 62% (2 steps)).—1H NMR (CD3OD): δ 6.69 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]([C:6]([NH2:8])=[O:7])=[C:4]([N+:12]([O-])=O)[C:3]=1[OH:15].O.[Sn](Cl)Cl>>[NH2:12][C:4]1[C:3]([OH:15])=[C:2]([Cl:1])[CH:10]=[C:9]([Cl:11])[C:5]=1[C:6]([NH2:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=O)N)C(=C1)Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[Sn](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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